molecular formula C20H14ClFN2O4S B12000440 [4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-fluorobenzoate

[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-fluorobenzoate

Cat. No.: B12000440
M. Wt: 432.9 g/mol
InChI Key: DTGLJJYEGZBJPT-YDZHTSKRSA-N
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Description

[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-fluorobenzoate: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonylhydrazine group linked to a chlorophenyl ring, which is further connected to a fluorobenzoate moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-fluorobenzoate typically involves a multi-step process:

    Formation of the Sulfonylhydrazine Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with p-toluenesulfonylhydrazide under acidic conditions to form the sulfonylhydrazone intermediate.

    Condensation Reaction: This intermediate undergoes a condensation reaction with 4-chlorobenzaldehyde in the presence of a base, such as sodium acetate, to form the desired hydrazone.

    Esterification: The final step involves the esterification of the hydrazone with 2-fluorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of sulfonyl azides.

    Reduction: Reduction of the hydrazone group can yield the corresponding amine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, or halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfonyl azides.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new chemical entities.

Biology

The compound’s potential biological activity is of interest in medicinal chemistry. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development and biological studies.

Medicine

In pharmaceutical research, derivatives of this compound are explored for their therapeutic potential. The presence of the sulfonylhydrazine group is particularly significant, as it can interact with biological targets, leading to the development of novel drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its unique chemical properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-fluorobenzoate involves its interaction with specific molecular targets. The sulfonylhydrazine group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate
  • [4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-fluorobenzoate
  • [4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate

Uniqueness

Compared to its analogs, [4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-fluorobenzoate is unique due to the presence of the fluorine atom on the benzoate ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C20H14ClFN2O4S

Molecular Weight

432.9 g/mol

IUPAC Name

[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-fluorobenzoate

InChI

InChI=1S/C20H14ClFN2O4S/c21-15-7-11-17(12-8-15)29(26,27)24-23-13-14-5-9-16(10-6-14)28-20(25)18-3-1-2-4-19(18)22/h1-13,24H/b23-13+

InChI Key

DTGLJJYEGZBJPT-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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